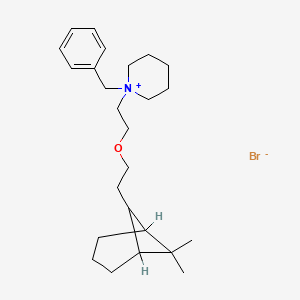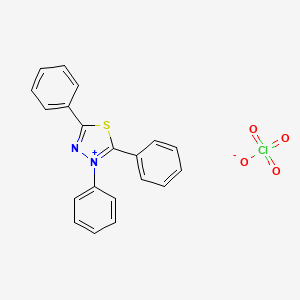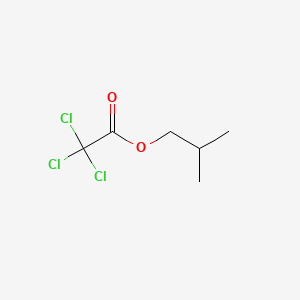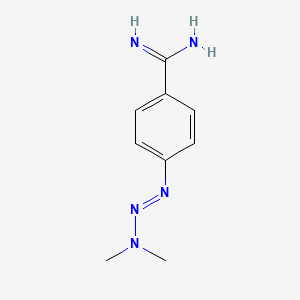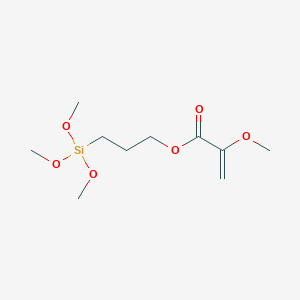
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate, also known as 3-(Trimethoxysilyl)propyl methacrylate, is a versatile organosilane compound. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial and scientific applications. The compound’s unique structure, which includes both methacrylate and trimethoxysilyl functional groups, allows it to form strong bonds with both organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Methacrylic Acid+3-(Trimethoxysilyl)propylamine→3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate+Water
The reaction is usually catalyzed by an acid or base, and the reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanol groups, often facilitated by heat or catalysts.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
Major Products
Hydrolysis and Condensation: Siloxane networks or coatings.
Polymerization: Methacrylate-based polymers with enhanced mechanical properties and adhesion
Wissenschaftliche Forschungsanwendungen
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomaterials to improve biocompatibility and adhesion.
Medicine: Utilized in dental restorative materials and drug delivery systems.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability
Wirkmechanismus
The compound exerts its effects through the formation of strong covalent bonds between its functional groups and the substrate. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on the substrate. The methacrylate group can polymerize to form a robust polymer network, enhancing the mechanical properties and adhesion of the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
Uniqueness
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it highly effective as a coupling agent and adhesion promoter, providing enhanced performance in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
34215-73-1 |
|---|---|
Molekularformel |
C10H20O6Si |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
3-trimethoxysilylpropyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C10H20O6Si/c1-9(12-2)10(11)16-7-6-8-17(13-3,14-4)15-5/h1,6-8H2,2-5H3 |
InChI-Schlüssel |
BHQIISGHNBCPQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C(=O)OCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
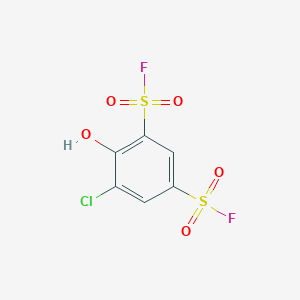
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
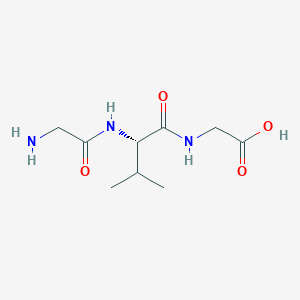
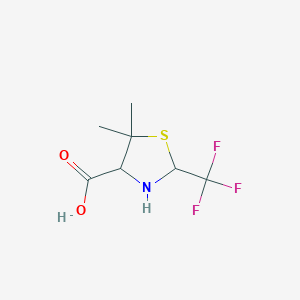
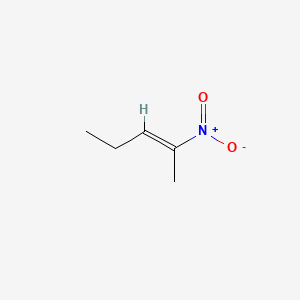
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
